Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Catalog No.
S1539769
CAS No.
136802-85-2
M.F
C18H22ClO2P
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

CAS Number

136802-85-2

Product Name

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane

Molecular Formula

C18H22ClO2P

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3

InChI Key

JWCZKGYRAINWJA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is an organophosphorus compound classified as an arylchlorophosphine. Its molecular formula is C₁₈H₂₂ClO₂P, and it has a molar mass of 336.79 g/mol. The compound features a phosphorus atom bonded to two bulky 3,5-dimethyl-4-methoxyphenyl groups and one chlorine atom, which contributes to its unique steric and electronic properties. This structure allows it to act as a versatile building block in synthetic chemistry, particularly in the preparation of phosphine ligands that are crucial in organometallic chemistry and homogeneous catalysis .

Ar*-Cl acts as a bidentate ligand, meaning it donates two electron pairs to the central metal atom through the lone pairs on the phosphorus atom and the chloride atom. This creates a complex that activates the organic substrates (like aryl halides or boronic acids) involved in the cross-coupling reactions. The bulky Ar* groups influence the regioselectivity (orientation of the new bond) and reaction rates by controlling the steric interactions between the catalyst and the substrates [].

Ligand in Cross-Coupling Reactions

One of the primary applications of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds between different organic molecules. ClP(3,5-Me2-4-OMePh)2 has been shown to be a versatile ligand compatible with various cross-coupling reactions, including:

  • Buchwald-Hartwig amination ()
  • Suzuki-Miyaura coupling ()
  • Stille coupling ()
  • Sonogashira coupling ()
  • Negishi coupling ()
  • Heck coupling ()
  • Hiyama coupling ()

The effectiveness of ClP(3,5-Me2-4-OMePh)2 as a ligand arises from its ability to form stable complexes with palladium, facilitating the catalytic cycle of the cross-coupling reaction. ()

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine readily undergoes reactions typical of arylchlorophosphines. Key reactions include:

  • Substitution Reactions: The phosphorus center can be functionalized by reacting with various nucleophiles, allowing for the introduction of different substituents that can tailor the electronic and steric properties of the resulting phosphine ligands.
  • Formation of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine: This is achieved by reacting Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine with a Grignard reagent .
  • Cross-Coupling Reactions: It participates in various coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, and Negishi coupling reactions .

While specific biological activity data for Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is limited, compounds in this class often exhibit notable biological properties due to their ability to interact with biological molecules. Organophosphorus compounds can have varying effects on enzymatic activity and cellular processes, but further research is necessary to elucidate the specific biological implications of this compound.

The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine typically involves:

  • Chlorination of Phosphines: Starting from a suitable phosphine precursor, chlorination can be performed using reagents like phosphorus trichloride.
  • Aryl Substitution: The introduction of the 3,5-dimethyl-4-methoxyphenyl groups can be achieved through arylation reactions involving appropriate aryl halides and phosphines .

These methods allow for the controlled synthesis of this compound while maintaining its structural integrity.

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine serves multiple applications:

  • Catalysis: It acts as a catalyst and transition metal ligand in various organic synthesis reactions.
  • Coordination Chemistry: The compound plays a crucial role in coordination chemistry due to its ability to form stable complexes with transition metals.
  • Phosphine Ligands: It is used to synthesize phosphine ligands that enhance selectivity in metal-catalyzed reactions .

Several compounds share structural similarities with Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
DiphenylchlorophosphineTwo phenyl groups; less sterically hinderedSimpler structure; less bulky than the target compound
Tris(3,5-dimethyl-4-methoxyphenyl)phosphineThree 3,5-dimethyl-4-methoxyphenyl groupsIncreased steric bulk; potential for different reactivity
Bis(4-methoxyphenyl)chlorophosphineTwo 4-methoxyphenyl groups; similar chlorine attachmentDifferent electronic properties due to methoxy positioning
TriphenylphosphineThree phenyl groups; no chlorineHighly stable; widely used in catalysis

The uniqueness of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine lies in its combination of steric hindrance from the bulky aryl groups and the presence of chlorine at the phosphorus center, which influences its reactivity and application potential in synthetic chemistry .

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE

Dates

Modify: 2023-08-15

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